Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride
Overview
Description
Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride, also known as MPEB, is a chemical compound with a molecular formula of C15H22ClNO3 . Its average mass is 299.793 Da and its monoisotopic mass is 299.128815 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoate group attached to a piperidinyl group via an ethoxy linker . The exact structural details can be found in specialized chemical databases .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. Detailed reaction mechanisms and conditions would typically be found in chemical literature or databases .Physical and Chemical Properties Analysis
This compound has a molecular formula of C15H22ClNO3, an average mass of 299.793 Da, and a monoisotopic mass of 299.128815 Da . More detailed physical and chemical properties can be found in specialized chemical databases .Scientific Research Applications
Chemical Synthesis and Applications
- Synthesis of Radioligands : A compound structurally related to Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride was synthesized for potential use in positron emission tomography (PET) to assess Dopamine D4 receptors in vivo. However, biodistribution studies indicated that it might not be suitable for this purpose due to rapid metabolism (Matarrese et al., 2000).
- Organic Synthesis : Research on similar compounds includes the development of novel one-carbon radical equivalents for introducing acyl units via radical addition to olefins, highlighting the versatility of these compounds in synthetic organic chemistry (Bagal et al., 2006).
Biological Activities and Pharmacological Research
- Antiparasitic Activity : Studies on Piper species identified benzoic acid derivatives with significant antiparasitic activity against Leishmania spp. and Trypanosoma cruzi, suggesting a potential area for further pharmacological exploration of similar compounds (Flores et al., 2008).
- Identification of Impurities in Pharmaceuticals : Research focused on identifying and characterizing impurities in pharmaceutical compounds, such as Raloxifene hydrochloride, underscores the importance of such compounds in ensuring drug purity and safety (Reddy et al., 2012).
Novel Processes and Chemical Properties
- Innovative Synthesis Methods : The synthesis of related compounds demonstrates innovative approaches to creating high-purity chemicals for various uses, including pharmaceutical applications, showcasing the chemical's versatility and potential for development into novel products (Liu Ai-ju, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-(2-piperidin-3-ylethoxy)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-18-15(17)13-5-2-6-14(10-13)19-9-7-12-4-3-8-16-11-12;/h2,5-6,10,12,16H,3-4,7-9,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVOIJQNUNBCEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219967-93-7 | |
Record name | Benzoic acid, 3-[2-(3-piperidinyl)ethoxy]-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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